
Chlorophyllide b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorophyllide b is a chlorophyllide. It is a conjugate acid of a this compound(1-).
Wissenschaftliche Forschungsanwendungen
Antioxidative Capacities
Chlorophyllide b, along with other chlorophyll-related compounds (CRCs), has been studied for its antioxidative capacities. A study by Hsu et al. (2005) revealed that chlorophyllides can protect human lymphocyte DNA from oxidative damage induced by hydrogen peroxide. This antioxidative property could have implications in reducing cellular damage and promoting health at a molecular level (Hsu, Yang, Chen, Chao, & Hu, 2005).
Antiviral Activity
This compound also displays antiviral properties. Guo et al. (2010) found that chlorophyllide, a derivative, disrupts hepatitis B virus (HBV) virions, leading to the loss of detectable virion DNA. This suggests potential applications in the development of antiviral treatments (Guo, Pan, Mao, Zhang, Wang, Lu, Chang, Guo, Passic, Krebs, Wigdahl, Warren, Retterer, Bavari, Xu, Cuconati, & Block, 2010).
Biological Activities and Applications
Chlorophyllides, including this compound, exhibit various biological activities, such as antimicrobial, antiviral, and antiproliferative activity. These properties are valuable in diverse fields including food, medicine, and pharmaceuticals. Wang, Yang, Huang, & Shaw (2021) provided a comprehensive review on the applications and biological activities of chlorophyllides (Wang, Yang, Huang, & Shaw, 2021).
Cytotoxic Effects
A study by Wang et al. (2019) explored the cytotoxic effects of chlorophyllide from plant leaf extracts on various cancer cell lines. This study is crucial in understanding the potential of this compound in cancer research and its application in developing natural anticancer agents (Wang, Yang, Huang, Tai, Sie, & Shaw, 2019).
Stability and Preservation
Research by Comunian et al. (2011) focused on the production efficiency, physicochemical properties, and storage stability of spray-dried chlorophyllide as a natural food colorant. This is significant for its application in the food industry, particularly in enhancing the shelf life and stability of this compound as a colorant (Comunian, Monterrey-Quintero, Thomazini, Balieiro, Piccone, Pittia, & Fávaro-Trindade, 2011).
Biosynthesis of Chlorophyll b
The role of this compound in the biosynthesis of chlorophyll b, an important pigment in photosynthesis, has been studied. Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada (1998) investigated the genetic and biochemical aspects of chlorophyll b formation from chlorophyllide a, shedding light on the critical role of this compound in plant biology (Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada, 1998).
Eigenschaften
Molekularformel |
C35H32MgN4O6 |
|---|---|
Molekulargewicht |
629 g/mol |
IUPAC-Name |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
InChI-Schlüssel |
QPDWBRHRBKXUNS-IEEIVXFASA-L |
Isomerische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2] |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
Synonyme |
chlorophyllide b |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



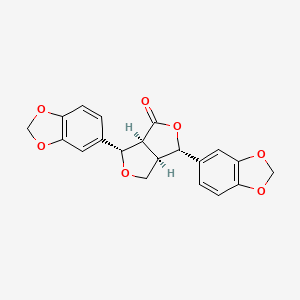
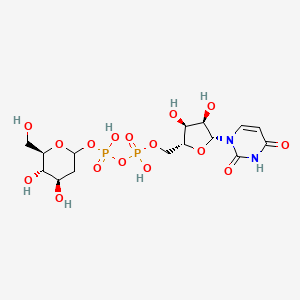
![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)

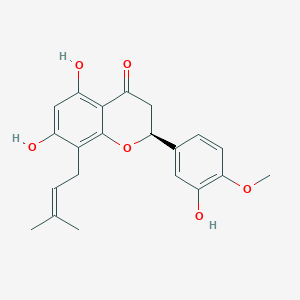
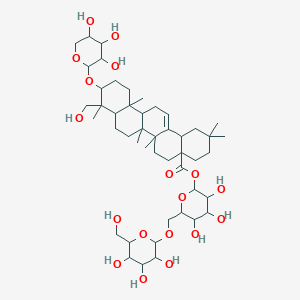
![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)
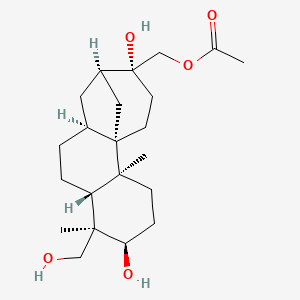
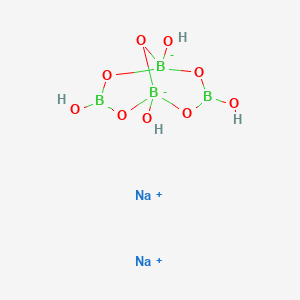
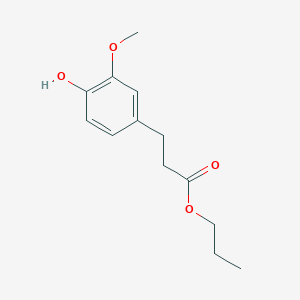
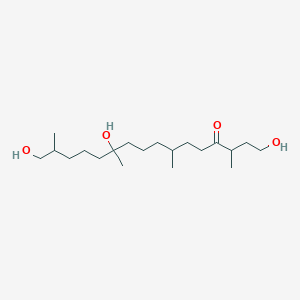
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
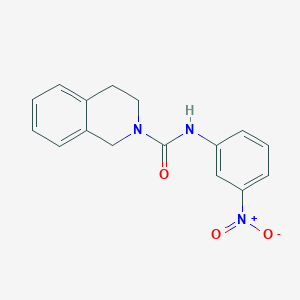
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)